Pentanediamine

Catalog No.
S8880045
CAS No.
80247-16-1
M.F
C5H14N2
M. Wt
102.18 g/mol
Availability
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Pentanediamine

CAS Number

80247-16-1

Product Name

Pentanediamine

IUPAC Name

pentane-1,1-diamine

Molecular Formula

C5H14N2

Molecular Weight

102.18 g/mol

InChI

InChI=1S/C5H14N2/c1-2-3-4-5(6)7/h5H,2-4,6-7H2,1H3

InChI Key

KJOMYNHMBRNCNY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(N)N

Pentanediamine, also known as 1,5-pentanediamine or pentamethylenediamine, is an organic compound with the molecular formula C5H14N2\text{C}_5\text{H}_{14}\text{N}_2 and a molecular weight of approximately 102.18 g/mol. This compound consists of a straight-chain aliphatic structure featuring two amine groups (-NH2) located at the terminal ends of a five-carbon chain. It is commonly referred to by its alternative names such as cadaverine, which is derived from its presence in decaying animal tissue, and animal coniine due to its structural similarities to toxic alkaloids.

Pentanediamine exhibits significant solubility in water and alcohols, making it useful in various chemical applications. Its structure allows it to participate in several

  • Oxidation: Pentanediamine can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions to yield primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur where the amine groups can replace other functional groups under basic conditions.

These reactions are essential for synthesizing various derivatives and complex organic molecules.

Pentanediamine has notable biological activity, particularly in the context of its role in biological systems. It is involved in metabolic pathways and can act as a precursor for the synthesis of polyamines, which are critical for cellular functions such as growth, differentiation, and cellular signaling. The compound has also been studied for its potential antibacterial properties due to its ability to disrupt bacterial cell membranes .

Moreover, pentanediamine's derivatives have been explored for their roles in drug development, particularly in enhancing the pharmacokinetic properties of pharmaceuticals through fluorination and other modifications.

Pentanediamine can be synthesized through several methods:

  • Direct Synthesis: The most straightforward method involves the reaction of 1,5-dibromopentane with ammonia in a nucleophilic substitution reaction .
  • Fermentation: A biotechnological approach utilizes lysine fermentation liquor combined with lysine decarboxylase to produce pentanediamine through enzymatic processes .
  • Chemical Reduction: Another method involves reducing 1,5-pentandione using hydrogen gas in the presence of a catalyst .

These methods can yield pentanediamine with varying degrees of purity and efficiency depending on the conditions used.

Pentanediamine finds extensive applications across various fields:

  • Polymer Production: It serves as a key monomer in the synthesis of polyamides and other polymers that exhibit high-performance characteristics such as thermal stability and chemical resistance .
  • Pharmaceuticals: The compound is utilized in drug formulation and development due to its ability to modify biological molecules and enhance their efficacy.
  • Chemical Synthesis: It acts as a versatile building block for synthesizing complex organic compounds, including surfactants and corrosion inhibitors.

Research on pentanediamine's interactions focuses on its ability to modulate biochemical pathways. The compound's amine groups allow it to interact with various enzymes and receptors, influencing metabolic processes. Studies have shown that pentanediamine can enhance the stability and activity of biomolecules through modifications that increase their binding affinity .

Additionally, investigations into its interaction with microbial systems reveal potential applications as an antimicrobial agent by disrupting cellular integrity through membrane interactions .

Pentanediamine shares structural similarities with several other diamines. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
CadaverineC5H14N2Naturally occurring; involved in decay processes.
HexamethylenediamineC6H16N2Longer carbon chain; used in nylon production.
PutrescineC4H12N2Shorter chain; also involved in biological processes.
1,3-DiaminopropaneC3H10N2Branched structure; used in polymer synthesis.

Pentanediamine's unique five-carbon chain length distinguishes it from these compounds while retaining similar reactivity due to the presence of terminal amines. Its applications in polymer chemistry and potential biological roles further underscore its significance within this class of compounds.

Microbial Biosynthesis via Engineered Strains

Metabolic Engineering of Escherichia coli for Cadaverine Production

Escherichia coli has emerged as a workhorse for cadaverine biosynthesis due to its well-characterized metabolic network and genetic tractability. A key strategy involves redirecting carbon flux from glucose toward lysine biosynthesis, the precursor of cadaverine. In one study, the overexpression of cadA, encoding lysine decarboxylase, enabled the conversion of intracellular lysine into cadaverine [4]. However, native E. coli lacks efficient lysine biosynthesis pathways, necessitating the deletion of competitive branches such as the threonine and methionine pathways [3].

To enhance yield, researchers engineered a synthetic pathway bypassing the lysine intermediate entirely. By introducing a heterologous carboxylic acid reductase, E. coli converted 5-hydroxyvalerate (5-HV) into 1,5-pentanediol, which was subsequently aminated to form cadaverine [1]. This pathway achieved a theoretical yield of 0.70 mol cadaverine per mol glucose, surpassing traditional routes [1]. Fed-batch fermentation of the optimized strain yielded 9.25 g/L cadaverine, demonstrating scalability [1].

Critical to this success was the use of systems metabolic engineering tools, including CRISPR interference (CRISPRi) to downregulate competing pathways and dynamic control systems to balance precursor availability [3]. For instance, the gapA promoter was employed to regulate glycolytic flux, ensuring sufficient carbon allocation toward lysine synthesis [3].

Corynebacterium glutamicum Optimization Strategies

Corynebacterium glutamicum offers advantages for industrial-scale cadaverine production due to its natural proficiency in lysine secretion. Recent work focused on leveraging glycerol, a low-cost substrate, to improve economic viability [2]. Strain CGgly2 was engineered to overexpress dapA (dihydrodipicolinate synthase) and lysC (aspartokinase), key enzymes in the lysine biosynthetic pathway, while deleting ldhA to prevent lactate diversion [2].

Further enhancements involved augmenting the NADPH supply, a critical cofactor for lysine synthesis. Overexpression of the pentose phosphate pathway gene zwf (glucose-6-phosphate dehydrogenase) increased NADPH availability by 40%, boosting lysine titers to 19.0 g/L in shake-flask cultures [2]. In fed-batch bioreactors, this strain achieved 90.7 g/L cadaverine through coupling with immobilized lysine decarboxylase, marking the highest reported titer from glycerol [2].

Enzymatic Conversion of Lysine

Lysine Decarboxylase Catalysis Mechanisms

Lysine decarboxylase (LDC) catalyzes the irreversible decarboxylation of lysine into cadaverine, requiring pyridoxal 5′-phosphate (PLP) as a cofactor. Structural studies of E. coli LDC (CadA) revealed a conserved active site where Lys-390 and Asp-361 stabilize the PLP-lysine Schiff base intermediate [4]. Mutagenesis of these residues abolished activity, underscoring their catalytic essentiality [4].

Interestingly, CadA also regulates virulence in pathogenic E. coli by modulating adhesin expression [4]. While this dual role complicates its use in industrial strains, non-pathogenic variants like C. glutamicum LDC avoid such issues. Kinetic analyses showed C. glutamicum LDC exhibits a k~cat~ of 12.3 s⁻¹ and K~m~ of 2.8 mM for lysine, indicating high substrate affinity [2].

Immobilization and Mutagenesis for Enhanced Activity

Enzyme immobilization significantly improves operational stability and reusability. In a landmark study, C. glutamicum LDC was fused with an elastin-like polypeptide (ELP) tag, enabling thermal-triggered aggregation and facile recovery [2]. The immobilized enzyme retained 85% activity after 10 cycles, compared to 30% for free enzyme [2].

Site-directed mutagenesis further enhanced activity. Substituting Ser-287 with glutamate in the PLP-binding pocket increased turnover number by 2.5-fold, likely due to improved cofactor positioning [2]. Coupling this mutant with epoxy resin-immobilized PLP yielded a biocatalyst (ER604-10EK-PLP) that achieved 95% conversion efficiency in 12 hours [2].

Chemoenzymatic Hybrid Production Systems

Hybrid systems integrate microbial fermentation with enzymatic bioconversion to maximize yield. A notable example combined lysine-overproducing C. glutamicum LYS10 with ER604-10EK-PLP in a 5-L bioreactor [2]. The strain produced lysine at 19.0 g/L, which was continuously extracted and converted into cadaverine by the immobilized enzyme complex [2]. This two-stage process achieved a final cadaverine titer of 90.7 g/L, with a carbon yield of 0.2 g/g glycerol [2].

Another approach utilized E. coli co-cultures, where one strain produced lysine and the other expressed LDC. Spatial segregation via membrane bioreactors prevented metabolic crosstalk, increasing overall productivity by 35% compared to single-strain systems [1].

Ion-Exchange Chromatography for Fermentation Broth Recovery

Ion-exchange chromatography represents a critical separation methodology for the efficient recovery of pentanediamine from complex fermentation matrices. This technique leverages the charged nature of pentanediamine molecules to achieve selective separation through electrostatic interactions with immobilized functional groups [1] [2].

The selection of appropriate cation exchange resins constitutes the foundation of successful pentanediamine recovery operations. Among the evaluated resin systems, the D152 weakly acidic cation exchange resin demonstrates superior performance characteristics for pentanediamine hydrochloride separation [1]. This acrylic-based resin exhibits optimal properties including an exchange capacity of 11.2 millimoles per gram, particle size distribution of 0.315-1.25 millimeters with 95% uniformity, and moisture content ranging from 50-60% [1].

The resin operates through carboxyl functional groups that facilitate reversible ion exchange with pentanediamine species in aqueous fermentation broths. Under optimal conditions, the D152 resin achieves remarkable adsorption performance with a maximum static adsorption capacity of 181.06 milligrams per gram of resin [1]. The equilibrium adsorption behavior follows multiple isotherm models, with the Langmuir model providing the best correlation coefficient of 0.993, indicating monolayer adsorption characteristics [1].

Thermodynamic Analysis of Adsorption Process

The adsorption of pentanediamine onto D152 resin exhibits favorable thermodynamic properties essential for industrial applications. The process demonstrates exothermic characteristics with an enthalpy change of -1.412 kilojoules per mole, indicating heat release during adsorption [1]. The negative Gibbs free energy change of -10.474 kilojoules per mole confirms the spontaneous nature of the adsorption process [1]. Additionally, the positive entropy change of 29.89 joules per mole per Kelvin reveals increased surface disorder and more random arrangement of adsorbed pentanediamine molecules [1].

Dynamic Column Operations

Fixed bed column configurations provide scalable platforms for continuous pentanediamine recovery from fermentation streams. Optimal operational parameters include a height-to-diameter ratio of 10:1, which balances separation efficiency with practical pressure drop considerations [1]. The dynamic adsorption capacity reaches 96.45 milligrams per gram under optimal conditions with an initial pentanediamine concentration of 100 grams per liter and a flow rate of 1.0 milliliter per minute [1].

The breakthrough curve analysis reveals that pentanediamine adsorption follows pseudo first-order kinetics, suggesting that ion exchange mechanisms dominate the separation process [1]. The recovery proportion of the effective section achieves 80.16%, demonstrating high efficiency for industrial-scale operations [1]. Temperature optimization studies indicate that 20 degrees Celsius provides the optimal balance between adsorption capacity and kinetic performance [1].

Process Parameters and Operating Conditions

ParameterOptimal Value
Resin TypeD152 weakly acidic cation exchange
Exchange Capacity11.2 mmol g⁻¹
Maximum Adsorption Capacity181.06 mg g⁻¹
Optimal pH9.0
Operating Temperature20°C
Column Height/Diameter Ratio10:1
Flow Rate1.0 ml min⁻¹
Dynamic Adsorption Capacity96.45 mg g⁻¹
Recovery Efficiency80.16%

Crystallization Techniques for High-Purity Product Isolation

Crystallization methodologies provide essential purification capabilities for achieving high-purity pentanediamine derivatives suitable for downstream applications. These techniques capitalize on differential solubility characteristics and controlled nucleation processes to separate pentanediamine compounds from complex solution matrices [1] [3].

Cooling Crystallization Optimization

The implementation of cooling crystallization protocols enables the isolation of pentanediamine hydrochloride with exceptional purity levels. Comparative studies demonstrate that crystallization of resin-eluted solutions achieves superior product quality compared to direct fermentation broth crystallization [1]. The resin-eluted pentanediamine hydrochloride solution yields crystals with 97.23% purity and 42.32% recovery efficiency when subjected to controlled cooling from 60 degrees Celsius to 0 degrees Celsius [1].

The crystallization process produces distinct morphological characteristics depending on the feedstock quality. Resin-eluted solutions generate long rod-type crystals with reduced water content of 0.8% and a pentanediamine to hydrochloric acid molar ratio of 1:1.81 [1]. These crystals demonstrate superior flowability and bulk density properties essential for downstream processing operations.

Polymorphic Characterization and Control

Pentanediamine carbonate systems exhibit polymorphic behavior with two distinct crystal forms, both existing as spherical aggregates [3] [4]. Form II demonstrates superior thermodynamic stability in the temperature range from 298.15 to 338.15 Kelvin compared to Form I [3]. The polymorphic transformation behavior requires careful control through temperature and humidity management to ensure consistent product quality.

Advanced characterization techniques including scanning electron microscopy, Fourier transform infrared spectroscopy, powder X-ray diffraction, thermogravimetry, and differential scanning calorimetry provide comprehensive understanding of crystal structure and stability relationships [3] [4]. These analytical approaches enable optimization of crystallization conditions to favor the desired polymorphic form and eliminate undesired phase transitions.

Solubility and Thermodynamic Properties

The solubility characteristics of pentanediamine carbonate demonstrate temperature-dependent behavior across various solvent systems. Experimental solubility measurements from 283.15 to 323.15 Kelvin in water and binary solvent mixtures provide essential data for crystallization process design [3]. The modified Apelblat equation and van't Hoff equation provide accurate correlation of experimental solubility data for process modeling applications [3].

Three distinct crystallization methodologies have been investigated for pentanediamine carbonate production, with each approach yielding crystals of varying bulk density, flowability, and stability characteristics [3]. The optimization of crystallization parameters including temperature profiles, cooling rates, and seeding strategies enables the production of high-quality crystalline products with consistent properties.

Crystallization Process Comparison Data

Raw Material SourcePurity (%)Crystal QualityWater Content (%)Molar Ratio (PDA:HCl)
Fermentation Broth85.55LowerHigherVariable
Activated Carbon Treated92.75MediumMediumVariable
Resin Eluted Solution97.23Highest0.81:1.81

Solvent Extraction and Distillation Optimization

Solvent extraction and distillation methodologies provide complementary separation capabilities for pentanediamine purification, particularly for the removal of organic impurities and the concentration of target compounds from dilute solutions [5] [6].

Solvent Selection and Extraction Parameters

The selection of appropriate organic solvents for pentanediamine extraction requires consideration of multiple factors including polarity compatibility, boiling point characteristics, and environmental impact [5]. Polar organic solvents demonstrate enhanced extraction efficiency for pentanediamine compounds due to favorable solvation interactions with amino functional groups.

The extraction process involves pH adjustment of pentanediamine salt solutions followed by liquid-liquid extraction using selected organic solvents [5]. Base addition to pentanediamine salt solutions enables the formation of free base pentanediamine, which exhibits enhanced solubility in organic phases compared to aqueous environments. The extraction efficiency depends on the solution pH, with optimal performance achieved when pentanediamine exists predominantly in its molecular form rather than ionic species.

Multiple extraction methodologies have been developed including precipitation methods that involve mixing pentanediamine solutions with bases to form separate organic and aqueous phases [5]. Membrane filtration approaches utilize nanofiltration membranes to separate salts while retaining pentanediamine in concentrated aqueous solutions [5]. These methodologies provide alternatives to traditional solvent extraction when environmental considerations limit organic solvent usage.

Vacuum Distillation Optimization

Vacuum distillation represents a critical purification methodology for pentanediamine compounds, particularly for the separation of pentamethylene diisocyanate derivatives [6]. The implementation of reduced pressure conditions enables distillation at lower temperatures, minimizing thermal degradation risks while maintaining separation efficiency.

Optimal vacuum distillation parameters include operating pressures of 20.00 kilopascals, which provide the best balance between separation performance and equipment requirements [6]. The reflux ratio optimization studies indicate that a value of 0.35 delivers optimal separation with minimal energy consumption [6]. Column diameter specifications of 1.45 meters accommodate industrial-scale throughput requirements while maintaining separation efficiency [6].

Double-Effect Distillation Systems

Advanced distillation configurations including parallel double-effect systems demonstrate significant energy savings compared to conventional single-effect distillation [6] [7]. Parallel double-effect distillation achieves total electricity savings of 33.74%, cooling water savings of 47.49%, and heating steam savings of 40.06% compared to conventional distillation systems [6].

The total annual charge analysis reveals that parallel double-effect distillation reduces operational costs by 33.39% compared to conventional single-effect distillation [6] [7]. Countercurrent double-effect distillation shows the highest energy-saving efficiency at 36.09%, while parallel configurations provide the optimal balance of energy savings and capital investment requirements [6].

Process Integration and Optimization

The integration of solvent extraction with distillation purification enables comprehensive removal of impurities from pentanediamine streams. Reducing agent applications including hydrogen gas and metal hydrides facilitate the removal of cyclic impurities such as 2,3,4,5-tetrahydropyridine [5]. The reduction reaction conditions operate at temperatures between 20-60 degrees Celsius with reaction times of 0.5-1.0 hours [5].

Distillation following reduction reactions enables further purification through selective volatilization of pentanediamine compounds while retaining higher-boiling impurities in the distillation residue [5]. The combination of these methodologies provides comprehensive purification capabilities suitable for producing high-purity pentanediamine products meeting stringent quality specifications.

Distillation Optimization Parameters

ParameterOptimal ValuePerformance Impact
Operating Pressure20.00 kPaMinimizes thermal degradation
Reflux Ratio0.35Balances purity and energy
Condenser Duty925.64 kWEfficient heat removal
Reboiler Duty1541.33 kWAdequate vaporization
Energy Savings (Double-Effect)33.74%Reduced operational costs
TAC Reduction33.39%Lower total annual charges

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

102.115698455 g/mol

Monoisotopic Mass

102.115698455 g/mol

Heavy Atom Count

7

Dates

Last modified: 11-21-2023

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